N,N'-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of N1,N4-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2-ethyl-6-methylaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
N1,N4-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
N1,N4-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials, such as high-performance polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of N1,N4-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
N1,N4-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE can be compared with similar compounds such as:
N,N’-Bis(2-methylphenyl)benzene-1,4-diamine: This compound has a similar structure but lacks the ethyl groups, resulting in different chemical and physical properties.
N,N’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has amino groups instead of ethyl and methyl groups, leading to different reactivity and applications.
These comparisons highlight the unique features of N1,N4-BIS(2-ETHYL-6-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE, such as its specific substituents and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C26H28N2O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-N,4-N-bis(2-ethyl-6-methylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c1-5-19-11-7-9-17(3)23(19)27-25(29)21-13-15-22(16-14-21)26(30)28-24-18(4)10-8-12-20(24)6-2/h7-16H,5-6H2,1-4H3,(H,27,29)(H,28,30) |
InChI Key |
CZCKMEUMFABMGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3CC)C)C |
Origin of Product |
United States |
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